molecular formula C18H14N2O5 B5653122 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid

Cat. No. B5653122
M. Wt: 338.3 g/mol
InChI Key: PDUPCKUSHRGKAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis routes for "2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid" are not detailed in the provided references, analogous compounds have been synthesized using carbodiimide methods, which involve peptide coupling reactions. For instance, similar compounds have been synthesized by reacting raw materials like 5-fluorouracil-1-yl acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and auxiliary reagents such as 1-Hydroxybenzotrizole (BtOH) to achieve peptide linkage formation (Wang Wei, 2009).

Molecular Structure Analysis

The molecular structure of organic compounds provides insights into their reactivity, physical properties, and interactions with other molecules. X-ray crystallography and computational methods are common tools for elucidating molecular structures. While specific analyses for "this compound" are not available, related studies have used these techniques to detail the molecular geometry, intra- and inter-molecular interactions of similar compounds (Muhammet Hakkı Yıldırım et al., 2015).

Chemical Reactions and Properties

The chemical behavior of a compound is significantly influenced by its functional groups and molecular structure. Reactions involving peptide bonds, cyclization, and substitutions are common for compounds with complex structures. The synthesis and characterization of related molecules have demonstrated the formation of peptide bonds and the cyclization reactions under specific conditions (B. Trofimov et al., 2009).

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-6-7-14(13(8-10)18(24)25)19-15(21)9-20-16(22)11-4-2-3-5-12(11)17(20)23/h2-8H,9H2,1H3,(H,19,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUPCKUSHRGKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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